molecular formula C21H14BrNO6 B2437872 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate CAS No. 869078-97-7

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate

Cat. No.: B2437872
CAS No.: 869078-97-7
M. Wt: 456.248
InChI Key: HXNYECZPCQZVRA-UHFFFAOYSA-N
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Description

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate is a complex organic compound that belongs to the class of bichromenes This compound is characterized by the presence of bromine, dioxo groups, and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as benzene and petroleum ether, and the reactions are typically carried out under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted bichromenes .

Scientific Research Applications

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate is unique due to its bichromene core, which imparts specific chemical and physical properties. Its combination of bromine, dioxo groups, and dimethylcarbamate moiety distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO6/c1-23(2)21(26)27-13-4-5-14-15(10-19(24)28-18(14)9-13)16-8-11-7-12(22)3-6-17(11)29-20(16)25/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNYECZPCQZVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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